DSPE-PEG2-mal
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2-mal) is a compound that combines a phospholipid with a polyethylene glycol (PEG) chain terminated with a maleimide group. This compound is widely used in the field of drug delivery and nanomedicine due to its amphiphilic nature, which allows it to form stable micelles and liposomes .
Preparation Methods
The synthesis of DSPE-PEG2-mal typically involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with a PEG chain that has a maleimide functional group at one end. The reaction is usually carried out in an organic solvent such as chloroform or ethanol, under mild conditions to prevent the degradation of the maleimide group . Industrial production methods often involve large-scale synthesis using similar reaction conditions, followed by purification steps such as dialysis or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
DSPE-PEG2-mal primarily undergoes substitution reactions, where the maleimide group reacts with thiol groups present in cysteine residues of proteins or peptides. This reaction is typically carried out at neutral pH and room temperature . The major product formed from this reaction is a stable thioether bond, which is useful for bioconjugation applications .
Scientific Research Applications
DSPE-PEG2-mal is extensively used in various scientific research applications:
Mechanism of Action
The mechanism of action of DSPE-PEG2-mal involves its ability to form stable micelles and liposomes due to its amphiphilic nature. The hydrophobic DSPE part embeds into lipid bilayers, while the hydrophilic PEG chain extends into the aqueous environment, providing steric stabilization . The maleimide group allows for the conjugation of thiol-containing molecules, enabling targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
DSPE-PEG2-mal is unique due to its combination of a phospholipid, PEG chain, and maleimide group. Similar compounds include:
DSPE-PEG2000: Lacks the maleimide group, used for general PEGylation.
DSPE-PEG5000-Maleimide: Similar structure but with a longer PEG chain, providing different pharmacokinetic properties.
DSPE-PEG2000-Amine: Contains an amine group instead of maleimide, used for different bioconjugation strategies.
This compound stands out due to its specific functional group, which allows for targeted bioconjugation and enhanced stability in drug delivery systems .
Properties
Molecular Formula |
C55H100N3O14P |
---|---|
Molecular Weight |
1058.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C55H100N3O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-54(63)69-47-49(72-55(64)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48-71-73(65,66)70-44-40-57-51(60)38-42-67-45-46-68-43-39-56-50(59)37-41-58-52(61)35-36-53(58)62/h35-36,49H,3-34,37-48H2,1-2H3,(H,56,59)(H,57,60)(H,65,66)/t49-/m1/s1 |
InChI Key |
PFHIBVKYIUDMIC-ANFMRNGASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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